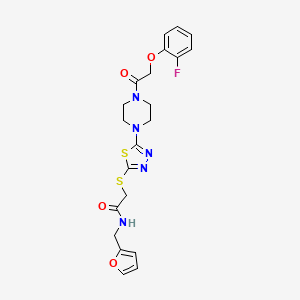

![molecular formula C18H21N5O B2864862 1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577999-60-1](/img/structure/B2864862.png)

1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It contains an allyl group, which is a common protecting group for alcohols . The compound also contains an amino group, which can be named as alkylamines or alkanamines . The sec-butyl group is an alkyl group formed by removing one hydrogen from butane .

Synthesis Analysis

The synthesis of such complex compounds often involves multiple steps and various reagents. For instance, the synthesis of quinoline derivatives, which are structurally similar to the given compound, involves protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of an allyl group, an amino group, and a sec-butyl group would contribute to the complexity of the structure .Chemical Reactions Analysis

The chemical reactions involving “1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” would likely be influenced by the functional groups present in the molecule. For instance, the allyl group can undergo reactions such as Claisen rearrangement and [2,3]-Wittig rearrangement . The amino group can participate in various reactions, including those involving nucleophiles .Scientific Research Applications

Catalysis and Asymmetric Synthesis

Compounds based on quinoxaline frameworks, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used as ligands in rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. These complexes have shown excellent enantioselectivities and high catalytic activities, demonstrating the potential utility of quinoxaline derivatives in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Heterocycles

Research has developed methods for the synthesis of pyrrolo[3,4-c]quinolin-1-one derivatives through cascade reactions involving quinoxaline derivatives. Such methodologies highlight the versatility of quinoxaline frameworks in synthesizing complex heterocycles, which are significant in drug discovery and development (Yu et al., 2015).

Antimicrobial Activity

Quinoxaline derivatives, such as pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, have been synthesized and evaluated for their antimycobacterial activity. Certain compounds in this class showed significant inhibition against Mycobacterium tuberculosis, suggesting the potential of quinoxaline derivatives in antimicrobial research (Guillon et al., 2004).

Drug Synthesis and Diuretic Properties

Structural analogs to quinoxaline, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been found to possess strong diuretic properties, suggesting their potential use in developing new remedies for hypertension (Shishkina et al., 2018).

Future Directions

The future directions for “1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” could involve further exploration of its potential applications, optimization of its synthesis, and investigation of its properties. For instance, a study has reported a green and efficient synthetic methodology for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which could be adapted for the synthesis of the given compound .

properties

IUPAC Name |

2-amino-N-butan-2-yl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-4-10-23-16(19)14(18(24)20-11(3)5-2)15-17(23)22-13-9-7-6-8-12(13)21-15/h4,6-9,11H,1,5,10,19H2,2-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWKXTJRMLQPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)

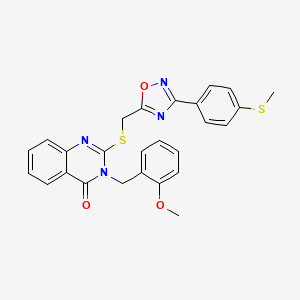

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)

![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)

![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)

![2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2864785.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)

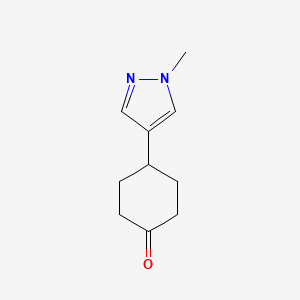

![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)